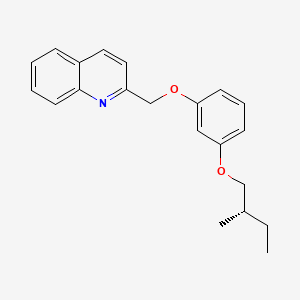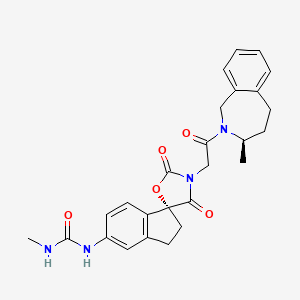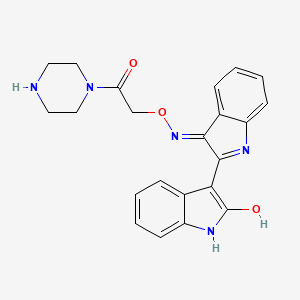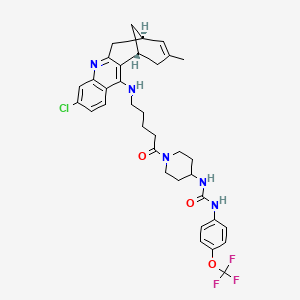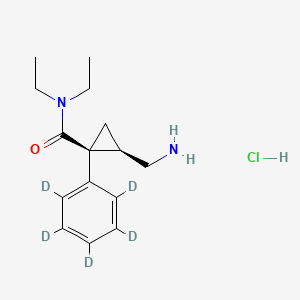
Milnacipran-d5 ((1S-cis) hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Milnacipran-d5 ((1S-cis) hydrochloride) is a deuterium-labeled version of Milnacipran ((1S-cis) hydrochloride). Milnacipran is a serotonin-norepinephrine reuptake inhibitor (SNRI) used primarily for the treatment of fibromyalgia and major depressive disorder . The deuterium labeling in Milnacipran-d5 is used to study the pharmacokinetic and metabolic profiles of the drug .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Milnacipran-d5 ((1S-cis) hydrochloride) is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Milnacipran molecule. The synthetic route involves the deuteration of specific hydrogen atoms in the Milnacipran structure . The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of Milnacipran-d5 ((1S-cis) hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as crystallization and chromatography to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Milnacipran-d5 ((1S-cis) hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperature, pressure, and pH .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .
Applications De Recherche Scientifique
Milnacipran-d5 ((1S-cis) hydrochloride) is used extensively in scientific research, including:
Mécanisme D'action
Milnacipran-d5 ((1S-cis) hydrochloride) exerts its effects by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft . This dual reuptake inhibition helps alleviate symptoms of fibromyalgia and depression by modulating pain signals and mood regulation pathways . The molecular targets include serotonin and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levomilnacipran: Another SNRI with a similar mechanism of action but different pharmacokinetic properties.
Duloxetine: An SNRI used for the treatment of depression and anxiety disorders.
Venlafaxine: An SNRI used for the treatment of major depressive disorder and generalized anxiety disorder.
Uniqueness
Milnacipran-d5 ((1S-cis) hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. The incorporation of deuterium can alter the metabolic stability and reduce the rate of drug metabolism, leading to prolonged drug action and reduced side effects .
Propriétés
Formule moléculaire |
C15H23ClN2O |
|---|---|
Poids moléculaire |
287.84 g/mol |
Nom IUPAC |
(1S,2R)-2-(aminomethyl)-N,N-diethyl-1-(2,3,4,5,6-pentadeuteriophenyl)cyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i5D,6D,7D,8D,9D; |
Clé InChI |
XNCDYJFPRPDERF-LQYBUWPNSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@@]2(C[C@H]2CN)C(=O)N(CC)CC)[2H])[2H].Cl |
SMILES canonique |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


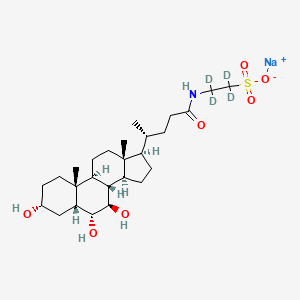
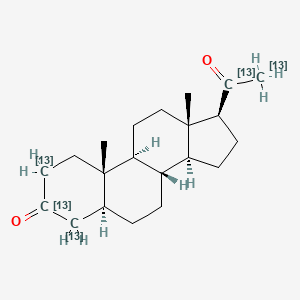
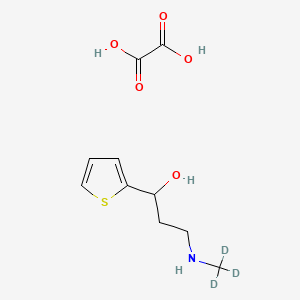
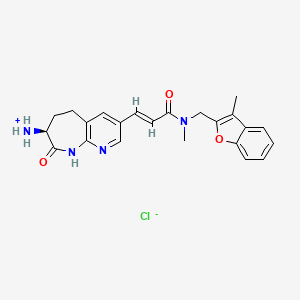
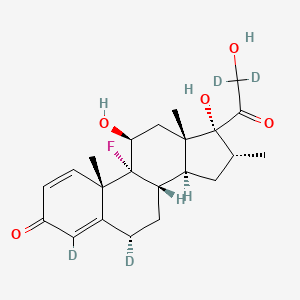


![4-(13-piperazin-1-yl-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl)morpholine](/img/structure/B12412325.png)
